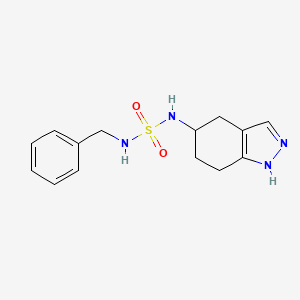![molecular formula C23H24N4O2 B5428116 6-(1-benzofuran-2-yl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B5428116.png)
6-(1-benzofuran-2-yl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(1-benzofuran-2-yl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as BPIQ or BPN and has been synthesized using various methods. In
Wirkmechanismus
The mechanism of action of BPIQ is not fully understood. However, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. HDAC inhibition can lead to the activation of tumor suppressor genes and the suppression of oncogenes, resulting in the induction of cell death in cancer cells. BPIQ has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a role in energy homeostasis and the regulation of cellular metabolism.
Biochemical and Physiological Effects
BPIQ has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and prevent neuronal cell death. BPIQ has also been shown to inhibit the growth and proliferation of cancer cells and to have anti-inflammatory effects. Additionally, BPIQ has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
BPIQ has several advantages for lab experiments. It is a small molecule that can easily penetrate cells and tissues, allowing for easy access to intracellular targets. BPIQ is also stable and can be easily synthesized in large quantities. However, BPIQ has some limitations for lab experiments. It has limited solubility in water, which can make it difficult to use in some experiments. Additionally, BPIQ has not been extensively studied in vivo, and its effects in animal models may differ from its effects in vitro.
Zukünftige Richtungen
For the study of BPIQ include investigating its effects on other diseases and developing more potent and selective HDAC inhibitors.
Synthesemethoden
BPIQ can be synthesized using various methods. One of the most common methods involves the reaction of 6-bromonicotinamide with 2-isopropyl-1H-imidazole in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 2-(benzofuran-2-yl)acetic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to yield BPIQ.
Wissenschaftliche Forschungsanwendungen
BPIQ has been studied for its potential applications in scientific research. It has been shown to have anticancer activity and can induce cell death in various cancer cell lines. BPIQ has also been studied for its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been shown to have neuroprotective effects and can prevent neuronal cell death.
Eigenschaften
IUPAC Name |
6-(1-benzofuran-2-yl)-N-[3-(2-propan-2-ylimidazol-1-yl)propyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-16(2)22-24-11-13-27(22)12-5-10-25-23(28)18-8-9-19(26-15-18)21-14-17-6-3-4-7-20(17)29-21/h3-4,6-9,11,13-16H,5,10,12H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJGLIDFGAWPOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1CCCNC(=O)C2=CN=C(C=C2)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3-hydroxy-3-methylbutyl)-N-[(5-phenyl-3-isoxazolyl)methyl]benzamide](/img/structure/B5428037.png)
![N-cyclopropyl-1'-[(3-isopropylisoxazol-5-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5428041.png)
![(2R)-2-amino-N-[(2-chloropyridin-3-yl)methyl]-N-methyl-2-phenylacetamide](/img/structure/B5428057.png)
![N-methyl-2-[(4-methylphenyl)thio]-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]propanamide](/img/structure/B5428064.png)
![(1R*,2R*,6S*,7S*)-4-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-azatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5428076.png)

![3-[(4-nitrobenzyl)thio]-6-phenyl-1,2,4-triazine](/img/structure/B5428088.png)
![2-(3-methylphenyl)-3-{4-[(5-nitro-2-pyridinyl)oxy]phenyl}acrylonitrile](/img/structure/B5428097.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(pyridin-3-ylmethyl)benzenesulfonamide](/img/structure/B5428114.png)


![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5428133.png)
![5-methyl-2-[2-(2-nitrophenyl)vinyl]-8-quinolinyl acetate](/img/structure/B5428135.png)